
methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate is an organic compound with significant interest in various scientific fields. This compound features a decanoate backbone with hydroxyl and keto functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as decanoic acid derivatives.
Oxidation: The keto group at the 3rd position is introduced via oxidation reactions, often employing oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional keto groups.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl and keto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups enable it to participate in hydrogen bonding, nucleophilic attacks, and redox reactions. These interactions can modulate enzyme activity, influence metabolic pathways, and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- **Methyl (2S,3S,4S,5R,6S)-3,4-dihydroxy-6-{[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-{[(2S)-1-methoxy-1-oxo-3-phenyl-2-propanyl]carbamoyl}-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-3-picenyl]oxy}-5-{[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-{[(2S)-1-methoxy-1-oxo-3-phenyl-2-propanyl]carbamoyl}tetrahydro-2H-pyran-2-yl]oxy}tetrahydro-2H-pyran-2-yl]carbonyl}amino)-3-phenylpropa .
- (5S,6S)-11-Methyl-5,6-dihydro-5,6-tetraphenediol .
Uniqueness
Methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research fields.
Propiedades
Número CAS |
827623-58-5 |
|---|---|
Fórmula molecular |
C11H20O5 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
methyl (5S,6S)-5,6-dihydroxy-3-oxodecanoate |
InChI |
InChI=1S/C11H20O5/c1-3-4-5-9(13)10(14)6-8(12)7-11(15)16-2/h9-10,13-14H,3-7H2,1-2H3/t9-,10-/m0/s1 |
Clave InChI |
SPDHABKKAVIBCH-UWVGGRQHSA-N |
SMILES isomérico |
CCCC[C@@H]([C@H](CC(=O)CC(=O)OC)O)O |
SMILES canónico |
CCCCC(C(CC(=O)CC(=O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


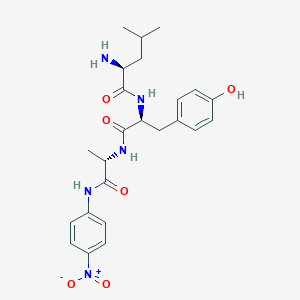
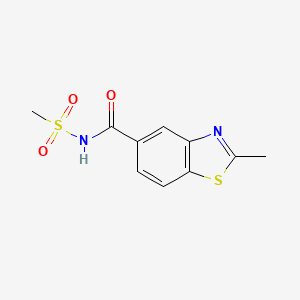

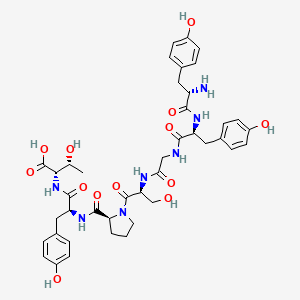
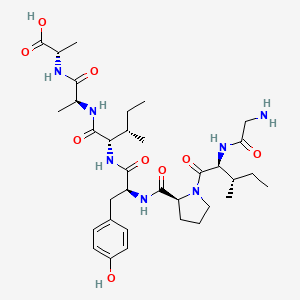
![2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethan-1-ol](/img/structure/B14222693.png)
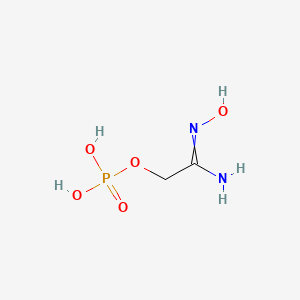
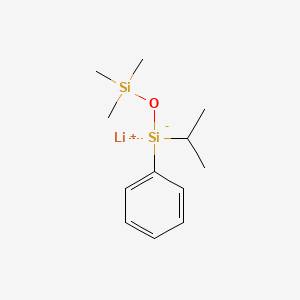

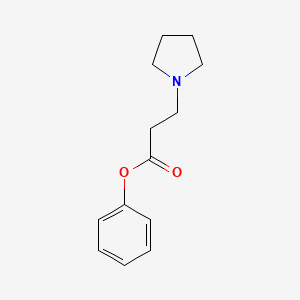
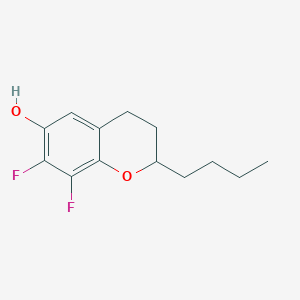
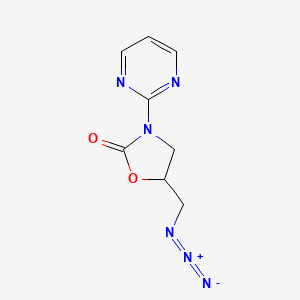
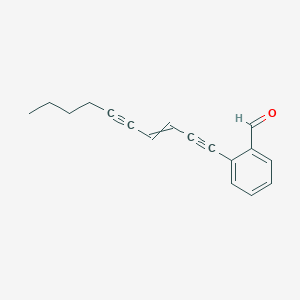
![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
